N,N-bis[(benzotriazol-1-yl)methyl]methylamine
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Overview
Description
N,N-bis[(benzotriazol-1-yl)methyl]methylamine is a compound that features two benzotriazole groups attached to a central methylamine structure. Benzotriazole derivatives are known for their versatility in synthetic chemistry, exhibiting a wide range of biological and chemical properties .
Preparation Methods
The synthesis of N,N-bis[(benzotriazol-1-yl)methyl]methylamine typically involves the reaction of benzotriazole with formaldehyde and a secondary amine. One common method includes the use of benzotriazole, formaldehyde, and dimethylamine under acidic conditions to yield the desired product . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
N,N-bis[(benzotriazol-1-yl)methyl]methylamine undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Complex Formation: It can form complexes with metals, which are useful in various catalytic and industrial applications.
Common reagents used in these reactions include samarium diiodide, allyltrimethylsilane, and various ketones . Major products formed from these reactions include substituted piperidines and julolidines .
Scientific Research Applications
N,N-bis[(benzotriazol-1-yl)methyl]methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-bis[(benzotriazol-1-yl)methyl]methylamine involves its ability to interact with enzymes and receptors in biological systems. The benzotriazole groups can form π–π stacking interactions and hydrogen bonds, allowing the compound to bind effectively to its molecular targets . This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds to N,N-bis[(benzotriazol-1-yl)methyl]methylamine include:
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate: This compound also features benzotriazole groups and is used in peptide coupling reactions.
N,N-bis[(benzotriazol-1-yl)methyl]anilines: These compounds have similar structures but different substituents, leading to variations in their chemical reactivity and applications.
This compound is unique due to its specific combination of benzotriazole groups and a central methylamine structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
111184-77-1 |
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Molecular Formula |
C15H15N7 |
Molecular Weight |
293.33 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-N-(benzotriazol-1-ylmethyl)-N-methylmethanamine |
InChI |
InChI=1S/C15H15N7/c1-20(10-21-14-8-4-2-6-12(14)16-18-21)11-22-15-9-5-3-7-13(15)17-19-22/h2-9H,10-11H2,1H3 |
InChI Key |
XUPOVPOFMRZGOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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